6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, Mixture of diastereomers
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Overview
Description
6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound that belongs to the class of benzofurans, which are heterocyclic aromatic organic compounds This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the following steps:
Condensation Reaction: The starting materials, such as aromatic aldehydes, are condensed with 2,3-dihydrobenzoxasilepines under the catalysis of silver(I) complexes.
Fluoride Ion Source: The reaction is carried out in the presence of a fluoride ion source to promote the formation of the benzofuran ring.
Bromination: The resulting benzofuran compound is then brominated at the 6-position to introduce the bromine atom.
Amination and Hydrochloride Formation: Finally, the brominated benzofuran is subjected to amination to introduce the amine group, followed by the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and equipment designed for large-scale chemical reactions. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents, such as bromine (Br2) and iodine (I2), can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with different halogen atoms or other substituents.
Scientific Research Applications
Chemistry: In chemistry, 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Due to its biological activities, this compound is being investigated for its potential use in pharmaceuticals. It may serve as a lead compound for the development of new drugs.
Industry: In the materials science field, benzofurans are used in the design of new materials with unique properties. The compound can be incorporated into polymers and other materials to enhance their performance.
Mechanism of Action
The exact mechanism of action of 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the amine group are likely to play key roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: A closely related compound without the bromine atom.
6-Bromo-2,3-dihydrobenzofuran-3-amine: Similar to the target compound but without the methyl group.
2-Methyl-2,3-dihydrobenzofuran-3-amine: Similar to the target compound but without the bromine atom.
Uniqueness: 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity compared to its similar compounds.
Properties
CAS No. |
2680540-56-9 |
---|---|
Molecular Formula |
C9H11BrClNO |
Molecular Weight |
264.5 |
Purity |
95 |
Origin of Product |
United States |
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